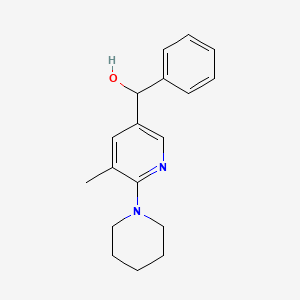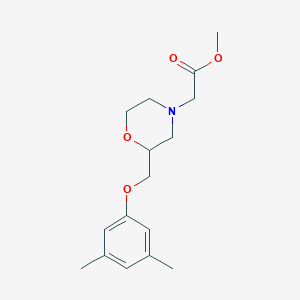
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol is a chemical compound with the molecular formula C18H22N2O and a molecular weight of 282.4 g/mol . This compound is of interest in various fields of research due to its unique structure, which includes a piperidine ring, a pyridine ring, and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol typically involves the reaction of 5-methyl-6-(piperidin-1-yl)pyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol include:
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl
- 5-methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a piperidine ring, a pyridine ring, and a phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C18H22N2O |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(5-methyl-6-piperidin-1-ylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C18H22N2O/c1-14-12-16(17(21)15-8-4-2-5-9-15)13-19-18(14)20-10-6-3-7-11-20/h2,4-5,8-9,12-13,17,21H,3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
AOEDKIBIKHEOME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCCCC2)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole](/img/structure/B11790299.png)

![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)



![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride](/img/structure/B11790335.png)





![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)

